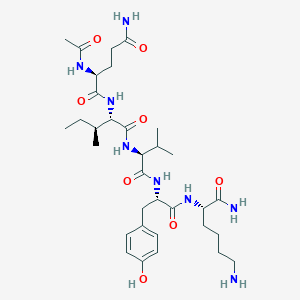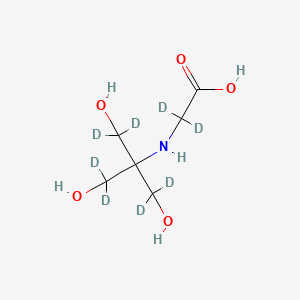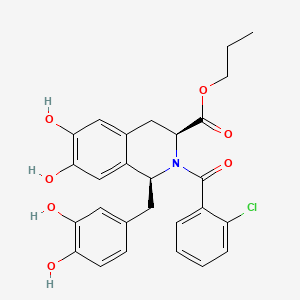
Acetyl-PHF5 amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-PHF5 amide is an amyloidogenic protein tau peptide. This compound is known for its ability to polymerize into filamentous structures, which are significant in the study of neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF5 amide typically involves the amidation of esters with sodium amidoboranes (NaNHRBH3, R = H, Me) at room temperature without the use of catalysts or other reagents. This method is rapid, chemoselective, and features quantitative conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of electrosynthesis, which is a greener and more sustainable method for the preparation of amides .
化学反应分析
Types of Reactions
Acetyl-PHF5 amide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium amidoboranes and esters. The reactions are typically carried out at room temperature and do not require catalysts .
Major Products Formed
The major products formed from these reactions are primary and secondary amides, which are significant in various applications in medicine, biochemistry, and materials science .
科学研究应用
Acetyl-PHF5 amide has several scientific research applications, including:
Chemistry: Used in the study of amide bond formation and polymerization processes.
Biology: Significant in the study of protein aggregation and neurodegenerative diseases.
Medicine: Potential therapeutic applications in the treatment of diseases involving protein aggregation.
Industry: Used in the development of materials with specific polymerization properties .
作用机制
Acetyl-PHF5 amide exerts its effects by polymerizing into filamentous structures. This polymerization process is influenced by the solvent in which the peptides are dissolved. The compound targets neuronal signaling pathways and tau proteins, which are crucial in the study of neurodegenerative diseases .
相似化合物的比较
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF5 amide is unique due to its specific ability to polymerize into filamentous structures, which is not commonly observed in other similar compounds. This property makes it particularly valuable in the study of protein aggregation and neurodegenerative diseases .
属性
分子式 |
C33H54N8O8 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |
InChI 键 |
SPIIXBKBWNHCRE-ORJWZPQUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
